molecular formula C19H15N5OS B2597021 N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034340-34-4

N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2597021
CAS RN: 2034340-34-4
M. Wt: 361.42
InChI Key: VFSUERVONXXJFP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H15N5OS and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Studies on the synthesis of pyrazole derivatives and their characterization through X-ray crystallography suggest that similar methods could be applied to N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine for understanding its structure and chemical properties. Such compounds have been synthesized and characterized to explore their biological activities against various diseases, indicating potential pharmaceutical applications (Titi et al., 2020).

Antioxidant Activity

The synthesis of 1,3,4-oxadiazole derivatives and their evaluation for antioxidant activities highlight the potential of N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in serving as a lead compound for developing antioxidant agents. Compounds with 1,3,4-oxadiazole cores have shown significant radical scavenging activities, suggesting their utility in combating oxidative stress-related conditions (Kotaiah et al., 2012).

Antibacterial and Insecticidal Potential

Research on pyrimidine linked pyrazole heterocyclics indicates their evaluation for insecticidal and antibacterial potential. This suggests that N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine could also be explored for similar applications, offering a new avenue for the development of antibacterial and insecticidal agents (Deohate & Palaspagar, 2020).

Antifungal Effects

The study on the antifungal effect of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound indicates the potential of similar compounds in developing antifungal agents. This could suggest a potential application of N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in antifungal drug development (Jafar et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c1-2-12-4-5-15(8-13(12)3-1)22-18-16(9-20-11-21-18)19-23-17(24-25-19)14-6-7-26-10-14/h4-11H,1-3H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSUERVONXXJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC3=NC=NC=C3C4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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